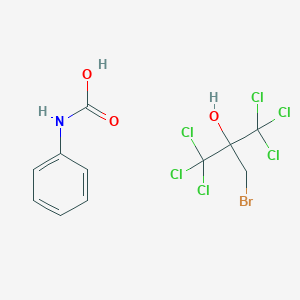
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromomethyl group, a hexachloropropan-2-ol moiety, and a phenylcarbamic acid group. Its distinct chemical properties make it a valuable reagent in synthetic chemistry and a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid typically involves multiple steps, including halogenation, nucleophilic substitution, and esterification reactions. One common method involves the bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective formation of the desired bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine or NBS, followed by purification steps such as distillation or recrystallization to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways, such as those involving oxidative stress or inflammation, by altering the levels of reactive oxygen species (ROS) or cytokines.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)phenylboronic acid: Shares the bromomethyl group but differs in the presence of a boronic acid moiety.
3-Bromo-2-(bromomethyl)propionic acid: Contains a similar bromomethyl group but has a different overall structure and functional groups.
Uniqueness
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid is unique due to its combination of a bromomethyl group, a hexachloropropan-2-ol moiety, and a phenylcarbamic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and research.
Properties
CAS No. |
88476-42-0 |
|---|---|
Molecular Formula |
C11H10BrCl6NO3 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
2-(bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H3BrCl6O/c9-7(10)8-6-4-2-1-3-5-6;5-1-2(12,3(6,7)8)4(9,10)11/h1-5,8H,(H,9,10);12H,1H2 |
InChI Key |
ZEVNZVGHTDGKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)O.C(C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















